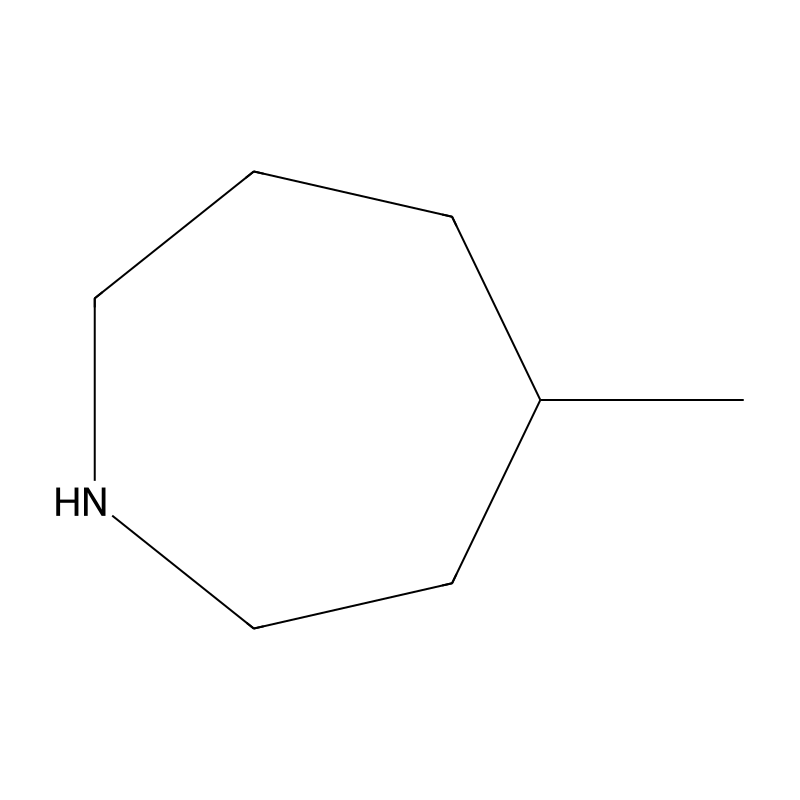4-Methylazepane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Methylazepane has the chemical formula C₇H₁₅N and is recognized for its flammable properties . The structure consists of a saturated nitrogen-containing ring, which can influence its reactivity and interactions with other compounds. The presence of a methyl group at the fourth position contributes to its unique chemical behavior compared to other azepanes.
Synthetic Organic Chemistry
-Methylazepane serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its reactive nature allows for the incorporation of various functional groups, leading to diverse applications. For instance, 4-methylazepane derivatives have been explored in the synthesis of anticonvulsant and anti-cancer agents [1].
[1] N-(1-acetylpiperidin-4-yl)-4-methoxy-4-methylazepane-1-carboxamide, EvitaChem
Medicinal Chemistry
The structural features of 4-methylazepane make it an attractive scaffold for drug discovery. Its ability to interact with various biological targets has led to the exploration of its potential in treating different diseases. Studies have investigated 4-methylazepane derivatives for their potential as anticonvulsants, antipsychotics, and Alzheimer's disease therapeutics [2, 3].
[2] Recent Advances in the Development of Azetidinone and Azetidines as Anticonvulsant Agents, Chemical Reviews [3] Synthesis and Pharmacological Evaluation of Novel 4-Substituted Azetidinones as Potential Anticonvulsant Agents, European Journal of Medicinal Chemistry
- N-Alkylation: The nitrogen atom can be alkylated, leading to the formation of N-alkyl derivatives.
- Oxidation: The compound can be oxidized to form N-oxides, which may have different reactivity profiles.
- Substitution Reactions: Similar to other amines, it can participate in nucleophilic substitution reactions, particularly when reacting with electrophiles .
Several synthetic routes are available for producing 4-methylazepane:
- Cyclization Reactions: One common method involves cyclizing appropriate precursors such as amino alcohols or amino acids through ring-closing reactions.
- Reduction of Azepine Derivatives: Starting from azepine compounds, reduction processes can yield 4-methylazepane.
- Grignard Reactions: The use of Grignard reagents with suitable carbonyl compounds can also lead to the formation of 4-methylazepane .
4-Methylazepane has potential applications in:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Organic Chemistry: Utilized as a solvent or reagent in various organic reactions due to its unique properties.
- Material Science: Its derivatives may be explored for use in polymers or as ligands in coordination chemistry .
4-Methylazepane shares similarities with several other cyclic amines, particularly those within the azepane family. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Azepane | Seven-membered ring | Basic cyclic amine; no methyl substitution. |
| 1-Methylazepane | Substituted azepane | Methyl group at position one; different reactivity. |
| 2-Methylazepane | Substituted azepane | Methyl group at position two; affects ring strain. |
| N-Methylazepine | Azepine derivative | Nitrogen substitution; potential biological activity. |
Uniqueness
The uniqueness of 4-methylazepane lies in its specific methyl substitution at the fourth position, which alters its steric and electronic properties compared to its analogs. This modification can significantly influence its reactivity patterns and potential applications in organic synthesis and pharmaceuticals.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Flammable;Corrosive;Irritant








